molecular formula C10H13NO4S B2812544 Ethyl 2-amino-4-methylsulphonylbenzoate CAS No. 2025442-34-4

Ethyl 2-amino-4-methylsulphonylbenzoate

Cat. No. B2812544
CAS RN: 2025442-34-4
M. Wt: 243.28
InChI Key: WMXCGKNVTMYQLH-UHFFFAOYSA-N
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Description

Ethyl 2-aminobenzoate, also known as Ethyl anthranilate, is a compound used in organic synthesis. It has a molecular weight of 165.19 and its linear formula is H2NC6H4CO2C2H5 .


Synthesis Analysis

While specific synthesis methods for Ethyl 2-amino-4-methylsulphonylbenzoate are not available, similar compounds are often synthesized through processes such as alkylation and esterification .


Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic methods, including FTIR, NMR, and mass spectrometry . Unfortunately, specific structural data for Ethyl 2-amino-4-methylsulphonylbenzoate is not available.


Physical And Chemical Properties Analysis

Physical and chemical properties of a compound include characteristics such as density, color, hardness, melting and boiling points, and electrical conductivity . Specific properties for Ethyl 2-amino-4-methylsulphonylbenzoate are not available.

Mechanism of Action

The mechanism of action of a compound depends on its intended use. For example, local anesthetics like benzocaine (ethyl p-aminobenzoate) work by binding to specific parts of the sodium ion (Na+) channel on the nerve membrane, reducing the passage of Na+ through the ion channel, and thereby blocking the conduction of nerve impulses .

Safety and Hazards

Safety data sheets provide information about the potential hazards of a compound and how to handle it safely. Unfortunately, a safety data sheet for Ethyl 2-amino-4-methylsulphonylbenzoate is not available .

properties

IUPAC Name

ethyl 2-amino-4-methylsulfonylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO4S/c1-3-15-10(12)8-5-4-7(6-9(8)11)16(2,13)14/h4-6H,3,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMXCGKNVTMYQLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=C(C=C1)S(=O)(=O)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-amino-4-methylsulphonylbenzoate

Synthesis routes and methods

Procedure details

A solution of ethyl 2-nitro-4-methylsulphonylbenzoate (10.0 g) in methanol was hydrogenated over 5% palladium on charcoal catalyst (1.2 g) at room temperature and atmospheric pressure. The resultant slurry was filtered and the filtrate was evaporated to dryness to give ethyl 2-amino-4-methylsulphonylbenzoate (6.5 g) as a yellow solid NMR (CDC3) 1.4(t,3H) 3.1(s,3H) 4.35(q,2H) 6.1(bs,2H) 7.0(d, 1H) 7.2(s, 1H) 7.95(d, 1H).
Name
ethyl 2-nitro-4-methylsulphonylbenzoate
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
1.2 g
Type
catalyst
Reaction Step Three

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